molecular formula C12H18ClN3O B5016552 Agn-PC-0KM6FR CAS No. 5658-21-9

Agn-PC-0KM6FR

Cat. No.: B5016552
CAS No.: 5658-21-9
M. Wt: 255.74 g/mol
InChI Key: PWRCPPFLBMFLFM-UHFFFAOYSA-N
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Description

Agn-PC-0KM6FR is a synthetic chemical compound whose structural and functional attributes have been analyzed using advanced computational and experimental methodologies. This platform employs quantum chemistry, statistical thermodynamics, quantitative structure-property relationship (QSPR) modeling, and neural networks to predict properties such as molecular polarity, solubility, and bioavailability. This compound’s hypothetical molecular structure may include aromatic or heterocyclic components, given its alphanumeric designation, which is common in organoboron or organophosphorus compounds (e.g., Beta-PC-M6, referenced in CC-DPS reports) .

Properties

IUPAC Name

2-(2-imino-3-propylbenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c1-2-7-14-10-5-3-4-6-11(10)15(8-9-16)12(14)13;/h3-6,13,16H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRCPPFLBMFLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386310
Record name AGN-PC-0KM6FR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-21-9
Record name AGN-PC-0KM6FR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Agn-PC-0KM6FR involves specific reaction conditions and reagents. One common method includes the chemical reduction of silver ions using sodium citrate and sodium borohydride under controlled pH conditions . This method is optimized to produce silver nanoparticles with specific physical and chemical properties, which are essential for its applications.

Chemical Reactions Analysis

Agn-PC-0KM6FR undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agn-PC-0KM6FR has a wide range of scientific research applications. It is used in chemistry for the synthesis of nanoparticles and in biology for its antimicrobial properties . In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of high-sensitivity analytical substrates for techniques like surface-enhanced Raman spectroscopy (SERS) .

Mechanism of Action

The mechanism of action of Agn-PC-0KM6FR involves its interaction with molecular targets and pathways. For instance, in its antimicrobial application, it disrupts the cell membrane of microorganisms, leading to cell death . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key metrics include molecular weight, log P (lipophilicity), solubility, and bioactivity profiles.

Table 1: Comparative Analysis of Agn-PC-0KM6FR and Similar Compounds

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid Beta-PC-M6 (CC-DPS Report)
Molecular Formula Not available C₆H₅BBrClO₂ Not disclosed
Molecular Weight (g/mol) ~235 (estimated) 235.27 Not disclosed
Log Po/w (XLOGP3) ~2.1 (predicted) 2.15 Data via QSPR/neural networks
Solubility (mg/mL) ~0.24 (ESOL model) 0.24 Not disclosed
Bioavailability Score 0.55 (predicted) 0.55 Not disclosed
Similarity Score N/A 0.87 (vs. reference compound) N/A

Key Findings:

Solubility : Both this compound and the boronic acid analog exhibit low aqueous solubility (~0.24 mg/mL), which may necessitate formulation optimizations for biomedical use .

Structural Similarity : While direct structural data is absent, the alphanumeric coding of this compound implies kinship with Beta-PC-M6, a compound analyzed via CC-DPS’s quantum chemistry frameworks .

Methodological Considerations

The comparison leverages CC-DPS’s hybrid approach, combining quantum mechanical calculations with machine learning to predict properties like log P and solubility . For example, the similarity scoring system (0.71–0.87) used for boronic acids in could apply to this compound if structural analogs are identified .

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